3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 1797899-94-5
VCID: VC6405265
InChI: InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-7-6-8-12(9-11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18)
SMILES: CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC
Molecular Formula: C15H24N2O3
Molecular Weight: 280.368

3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

CAS No.: 1797899-94-5

Cat. No.: VC6405265

Molecular Formula: C15H24N2O3

Molecular Weight: 280.368

* For research use only. Not for human or veterinary use.

3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea - 1797899-94-5

Specification

CAS No. 1797899-94-5
Molecular Formula C15H24N2O3
Molecular Weight 280.368
IUPAC Name 1-tert-butyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Standard InChI InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-7-6-8-12(9-11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18)
Standard InChI Key BPIZIVZYJYAEPO-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-tert-butyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, reflects its bifurcated structure:

  • A urea backbone (NH–C(=O)–NH) forms the core.

  • The tert-butyl group (C(C(CH₃)₃)) is attached to one nitrogen atom, conferring steric bulk and lipophilicity.

  • The opposing nitrogen connects to a 2-methoxy-2-(3-methoxyphenyl)ethyl chain, introducing aromaticity and ether functionalities.

The SMILES notation CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC encodes this arrangement, while the InChIKey BPIZIVZYJYAEPO-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₄N₂O₃
Molecular Weight280.368 g/mol
CAS Registry1797899-94-5
SolubilityNot publicly available
Spectral Data (IR/NMR)Undisclosed in open literature

The absence of solubility and spectral data in published sources highlights gaps in characterization, likely due to its specialized research applications.

Synthesis Pathways and Optimization

General Urea Synthesis Strategies

Ureas are typically synthesized via:

  • Reaction of amines with phosgene derivatives (e.g., carbamoyl chlorides) .

  • Curtius rearrangement of acyl azides.

  • Catalytic carbonylation of amines using CO .

For 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, the route likely involves a stepwise alkylation and urea-forming reaction.

Proposed Mechanism

  • Precursor Synthesis:

    • A 2-methoxy-2-(3-methoxyphenyl)ethylamine intermediate is prepared, possibly via reductive amination of 3-methoxyphenylacetone .

  • Urea Formation:

    • Reaction with tert-butyl isocyanate or a carbamoyl chloride derivative under anhydrous conditions .

Table 2: Comparative Urea Synthesis Conditions

MethodReagentsYieldSource
Carbamoyl Chloride RouteTriethylamine, CH₂Cl₂~70%*
Isocyanate RouteDry THF, 0°C to RT~65%*
*Estimated based on analogous syntheses .

The choice of base (e.g., triethylamine) and solvent (e.g., dichloromethane) aligns with methods for structurally similar ureas .

Reactivity Profile and Mechanistic Insights

Nucleophilic Reactivity

The urea carbonyl group (C=O) is electrophilic, enabling reactions with:

  • Amines: Formation of biuret derivatives under basic conditions.

  • Grignard Reagents: Alkylation at the carbonyl oxygen .

The tert-butyl group’s steric hindrance may slow kinetics compared to less bulky analogues.

Hydrogen Bonding and Crystal Packing

While crystallographic data for this specific compound are unavailable, related ureas exhibit N–H⋯O hydrogen bonding, creating chain or sheet motifs . For example, 1,1-dimethyl-3-(2-phenylethyl)urea forms C(4) chains via N–H⋯O interactions (N⋯O = 2.850 Å) . Such interactions likely influence this compound’s solid-state behavior.

Research Applications and Biological Relevance

Organic Synthesis Building Block

The compound serves as a precursor for:

  • Heterocyclic Systems: Thiazole or oxazole rings via cyclization reactions .

  • Bioisosteres: Urea moieties often replace carboxylates in drug design .

Table 3: Bioactivity of Selected Urea Analogues

CompoundTargetIC₅₀ (µM)Source
RIPK1-IN-4RIPK1 Kinase0.009
Thiazol-2-ethylureaCancer Cells0.009–30.6

These data suggest plausible bioactivity for 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, warranting further study.

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